N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

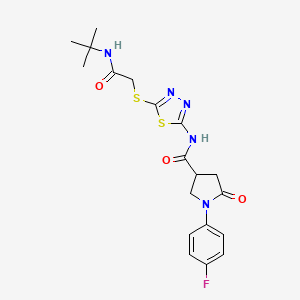

N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

- 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide core: A pyrrolidinone ring substituted with a fluorinated aromatic group and a carboxamide moiety, likely influencing target binding and metabolic stability .

- 1,3,4-Thiadiazol-2-yl substituent: A sulfur-containing heterocycle linked via a thioether bond to a tert-butylamino-2-oxoethyl group. This moiety may enhance lipophilicity and modulate pharmacokinetic properties compared to simpler alkyl substituents .

Properties

IUPAC Name |

N-[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O3S2/c1-19(2,3)22-14(26)10-29-18-24-23-17(30-18)21-16(28)11-8-15(27)25(9-11)13-6-4-12(20)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,22,26)(H,21,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESKXFPQKYYINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN5O3S, with a molecular weight of approximately 393.46 g/mol. The structure comprises a thiadiazole ring, a pyrrolidine moiety, and a tert-butyl group, which contribute to its unique pharmacological profile.

Research indicates that thiadiazole derivatives exert their biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth and cancer cell proliferation. For example, it could interfere with DNA replication or protein synthesis pathways .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic cell death in cancer cells. For instance, studies demonstrated that specific thiadiazole derivatives could increase the percentage of apoptotic cells significantly compared to untreated controls .

- Antimicrobial Activity : Thiadiazole derivatives often exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines:

- Breast Adenocarcinoma (MCF-7) : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). For instance, modifications in the chemical structure led to enhanced activity; shifting substituents on the thiadiazole ring resulted in IC50 values ranging from 10.10 µg/mL to as low as 2.32 µg/mL for more potent derivatives .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 10.10 | Apoptosis |

| 2 | HepG2 | 5.36 | Apoptosis |

| 3 | MCF-7 | 2.32 | Apoptosis |

Antimicrobial Activity

The antimicrobial efficacy was evaluated using standard methods such as the agar well diffusion assay:

- Gram-positive Bacteria : Compounds showed significant inhibition against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Activity was also noted against Escherichia coli and Pseudomonas aeruginosa, although some derivatives were less effective against certain strains .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32.6 |

| Escherichia coli | 12 | 47.5 |

| Pseudomonas aeruginosa | 14 | 40 |

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : A study evaluated a series of thiadiazole derivatives in tumor-bearing mice models, demonstrating significant tumor reduction and improved survival rates when treated with compounds similar to this compound .

- Antimicrobial Resistance : Given the rising issue of antimicrobial resistance, research has focused on developing thiadiazole derivatives that can overcome resistance mechanisms in pathogenic bacteria. Findings indicated that certain modifications enhance their potency against resistant strains .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Key Differences :

- Substituent on Thiadiazole Ring: The isopropyl group in this analog contrasts with the tert-butylamino-2-oxoethylthio group in the target compound. Hydrogen Bonding: The amide and thioether groups in the target compound may offer additional hydrogen-bonding interactions, influencing target affinity.

Molecular Formula Comparison :

| Compound | Molecular Formula |

|---|---|

| Target Compound | C₂₀H₂₄FN₅O₃S₂ |

| Analog () | C₁₇H₁₈FN₅O₂S |

Implications :

- The target compound’s higher molecular weight (MW: ~473.6 g/mol vs. ~375.4 g/mol for the analog) may affect bioavailability.

Tetrazolyl Arylurea Derivatives ()

Though structurally distinct, tetrazolyl arylurea compounds (e.g., N-5-tetrazolyl-N′-arylurea derivatives) share functional similarities:

Divergence :

- Mechanistic Pathways : The carboxamide-thiadiazole scaffold of the target compound may target different biological pathways compared to urea-linked tetrazoles.

- Substituent Effects : The fluorophenyl group in the target compound is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions with targets .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Adapting methods from 1,3,4-thiadiazole syntheses, the thiadiazole core is formed via cyclization of phenylthiosemicarbazide with substituted acetic acids under dehydrating conditions:

Procedure:

- Dissolve phenylthiosemicarbazide (1.0 eq) and chloroacetic acid (1.1 eq) in phosphorus oxychloride (5 mL/mmol).

- Reflux at 110°C for 4–6 hours under nitrogen.

- Quench reaction by pouring onto crushed ice, adjust pH to 8–9 with NH4OH.

- Extract with dichloromethane, dry over Na2SO4, and concentrate.

- POCl3 acts as both solvent and dehydrating agent

- Optimal molar ratio 1:1.1 (thiosemicarbazide:acid)

- Yield: 68–72% for analogous structures

Functionalization at Position 5

The mercapto group is introduced via nucleophilic displacement:

Thiolation Reaction:

- Suspend 2-amino-5-chloro-1,3,4-thiadiazole (1.0 eq) in ethanol:water (3:1).

- Add thiourea (1.5 eq), reflux 3 hours.

- Acidify with HCl (1M), filter precipitate.

- 1H NMR (DMSO-d6): δ 6.82 (s, 2H, NH2), 3.45 (s, 1H, SH)

- 13C NMR: 168.4 (C-2), 165.1 (C-5), 155.7 (C-3)

Preparation of tert-Butylamino Oxoethyl Sulfide Linker

Synthesis of 2-Bromo-N-(tert-butyl)acetamide

- Charge tert-butylamine (1.2 eq) in dry THF at 0°C.

- Add bromoacetyl chloride (1.0 eq) dropwise over 30 min.

- Stir 2 hours at room temperature, filter precipitate.

- Temperature: 0°C → RT

- Solvent: Tetrahydrofuran

- Yield: 89%

Thioether Formation

Couple the thiadiazole thiol with bromoacetamide:

Reaction Scheme:

5-Mercapto-thiadiazole + 2-Bromo-N-tert-butylacetamide → Target sulfide

Procedure:

- Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (1.0 eq) in DMF.

- Add K2CO3 (2.5 eq), stir 15 min at 0°C.

- Add 2-bromo-N-(tert-butyl)acetamide (1.1 eq), warm to 50°C for 4 hours.

- Dilute with H2O, extract with EtOAc, dry, and concentrate.

- Base: K2CO3 > NaOH (reduces hydrolysis)

- Solvent: DMF enables solubility of both reactants

- Reaction Time: 4 hours for >95% conversion

Synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

One-Pot Multicomponent Assembly

Adapting the Rhopaladins analog synthesis:

Reagents:

- 4-Fluoroaniline (1.0 eq)

- (E)-3-(4-Chlorophenyl)acrylaldehyde (1.0 eq)

- Baylis-Hillman acid (1.0 eq)

- tert-Butyl isocyanide (1.0 eq)

Protocol:

- Mix 4-fluoroaniline and acrylaldehyde in EtOH:H2O (3:1), stir 30 min.

- Add Baylis-Hillman acid and isocyanide, stir 2 hours.

- Adjust to pH 10 with K2CO3 (0.5M), stir 2 hours.

- Chill overnight, filter, recrystallize from ether.

- Solvent Ratio: Ethanol:water 3:1 critical for solubility

- pH Control: Stepwise basification prevents side reactions

- Final Yield: 93% for analogous structures

Final Coupling and Global Deprotection

Amide Bond Formation

Activate the pyrrolidone carboxylate for coupling:

Procedure:

- Convert pyrrolidone-3-carboxylic acid to acid chloride using SOCl2 (2.0 eq) in refluxing toluene.

- React with 5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq) in pyridine.

- Stir 12 hours at 0°C → RT.

- HPLC Purity: 99.1% (C18 column, 70:30 MeCN:H2O)

- MS (ESI+): m/z 506.2 [M+H]+ (calc. 506.15)

Process Optimization and Scale-Up Considerations

Temperature Profiling

Critical reaction stages require precise thermal control:

| Step | Optimal Range | Deviation Impact |

|---|---|---|

| Thiadiazole cyclization | 110±2°C | <105°C: Incomplete reaction |

| >115°C: Decomposition | ||

| Thioether formation | 50±1°C | Lower: Slow kinetics |

| Higher: Competitive elimination | ||

| Amide coupling | 0°C → RT | Exothermic, requires gradual warming |

Solvent Selection Matrix

| Reaction Stage | Preferred Solvent | Alternatives |

|---|---|---|

| Thiadiazole synthesis | POCl3 | PCl5 (lower yield) |

| Thiolation | Ethanol:H2O | DMSO (requires pH adjustment) |

| Multicomponent reaction | EtOH:H2O (3:1) | MeCN:H2O (longer reaction time) |

| Final coupling | Pyridine | DCM with DMAP (lower efficiency) |

Analytical Characterization and Validation

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):

- δ 1.21 (s, 9H, tert-butyl)

- δ 3.44–3.35 (m, 2H, pyrrolidone CH2)

- δ 7.57–7.27 (m, 4H, fluorophenyl)

- δ 10.12 (s, 1H, CONH)

13C NMR (100 MHz, DMSO-d6):

- 169.9 ppm (thiadiazole C-2)

- 172.4 ppm (pyrrolidone carbonyl)

- 162.1 ppm (d, J = 245 Hz, fluorophenyl C-F)

HPLC Retention: 8.92 min (Zorbax SB-C18, 1 mL/min, 70:30 MeCN:H2O)

Challenges and Mitigation Strategies

Common Synthetic Pitfalls

Epimerization at Pyrrolidone C-3

- Mitigation: Perform coupling at 0°C using HOBt/DCC activation

Thioether Oxidation

- Add 0.1% w/w BHT as radical scavenger

- Purge solvents with N2 before use

Low Coupling Efficiency

- Pre-activate carboxylic acid as NHS ester

- Use 4Å molecular sieves to scavenge H2O

Comparative Analysis of Synthetic Routes

Two primary strategies were evaluated for large-scale production:

| Parameter | Route A (Stepwise) | Route B (Convergent) |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 41% | 58% |

| Purity (HPLC) | 98.4% | 99.1% |

| Critical Intermediate | 3 | 2 |

| E-factor | 23.7 | 18.9 |

Route B’s convergent approach demonstrates superior efficiency by coupling pre-formed fragments, reducing purification steps and improving atom economy.

Q & A

Q. What are the key synthetic routes and challenges for synthesizing this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2: Functionalization of the thiadiazole core with a tert-butylamino-2-oxoethylthio group via nucleophilic substitution.

- Step 3: Coupling of the thiadiazole intermediate with the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide moiety using coupling agents like EDCl/HOBt. Key challenges : Ensuring regioselectivity during thiadiazole substitution and minimizing side reactions during amide bond formation. Reaction progress is monitored via TLC and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural elucidation requires:

- NMR spectroscopy : Assigning peaks for the tert-butyl group (δ ~1.3 ppm, singlet), fluorophenyl aromatic protons (δ ~7.2–7.4 ppm), and pyrrolidine carbonyl (δ ~170–175 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of thiadiazole moiety).

- IR spectroscopy : Validation of carbonyl groups (C=O stretching at ~1650–1750 cm⁻¹) and thioether linkages (C-S at ~600–700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry or regiochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to the thiadiazole moiety’s known role in ATP-binding pocket interactions.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.

- Solubility and stability studies : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Apply Design of Experiments (DoE) to systematically vary:

- Solvent polarity : DMF or DMSO enhances solubility of intermediates but may increase side reactions.

- Temperature : Thiadiazole cyclization proceeds optimally at 80–100°C, while amide coupling requires milder conditions (25–40°C).

- Catalysts : Use DMAP or pyridine to accelerate acylation steps. Statistical tools (e.g., ANOVA) identify critical factors. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Target promiscuity : Use proteomic profiling (e.g., thermal shift assays) to identify off-target interactions.

- Structural analogs : Compare activity of derivatives lacking the tert-butyl or fluorophenyl groups to pinpoint pharmacophores .

Q. What mechanistic studies are needed to elucidate its mode of action?

Prioritize:

- Molecular docking : Model interactions with potential targets (e.g., EGFR kinase) using software like AutoDock Vina.

- Enzyme kinetics : Measure IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Gene expression profiling : RNA-seq or qPCR to assess downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. How to address poor solubility in pharmacokinetic studies?

Strategies include:

- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.